

Drug Characterization and Mechanism of Action

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Compound Focus: Amdoxovir

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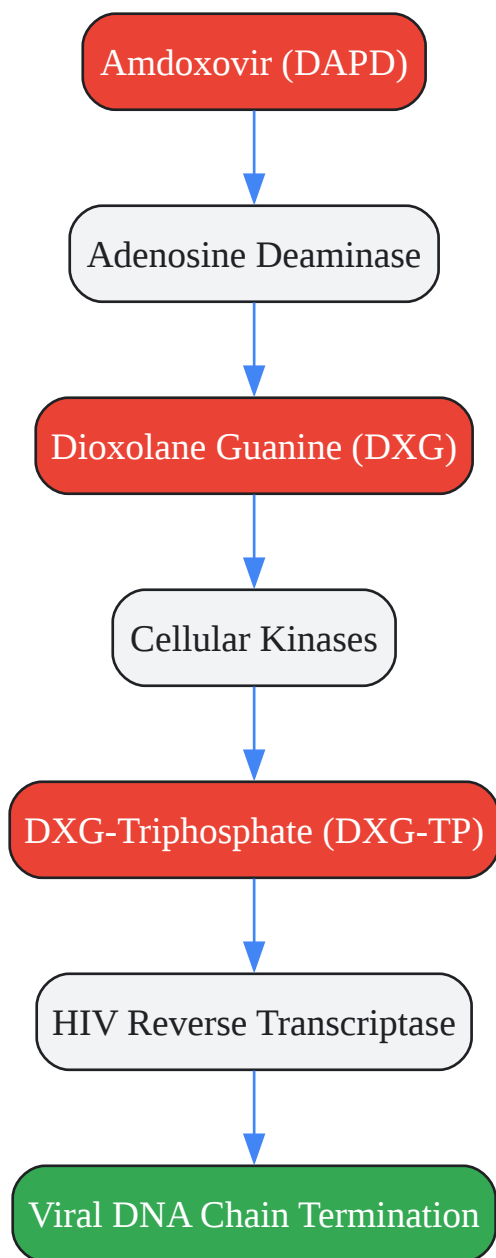
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The table below summarizes the core characteristics of **amdoxovir** (also known as DAPD).

Property	Description
Chemical Name	(-)-β-D-2,6-diaminopurine dioxolane (DAPD) [1] [2]
Drug Class	Nucleoside Reverse Transcriptase Inhibitor (NRTI) [1]
Active Metabolite	Dioxolane guanine (DXG) [1] [3]
Activation Pathway	Intracellular deamination by adenosine deaminase to DXG, followed by phosphorylation to active DXG-triphosphate (DXG-TP) [1] [3]
Primary Mechanism	DXG-TP competes with natural substrate dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, leading to chain termination [3] [4]

Amdoxovir's activation and mechanism can be visualized as a multi-step process:



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Amdoxovir activation pathway and antiviral mechanism

Antiviral Activity and Resistance Profile

Preclinical studies have defined the antiviral scope of **amdoxovir** and its resistance patterns.

Virus Strain / Context	Preclinical Finding	Citation
Wild-type HIV-1	Active in vitro	[1]
HBV	Active in vitro in human hepatocytes	[1]
HIV with M184V/I (lamivudine/emtricitabine resistance)	Retains activity	[1] [2]
HIV with Thymidine Analog Mutations (TAMs)	Retains activity	[1] [2]
HIV with multi-NRTI resistance (69SS insertion)	Retains activity	[1]
HIV with K65R mutation	Reduced susceptibility (selected by tenofovir, abacavir)	[1] [2]
HIV with L74V mutation	Reduced susceptibility (selected by didanosine)	[1] [2]

Synergistic Combinations and Resistance Reversal

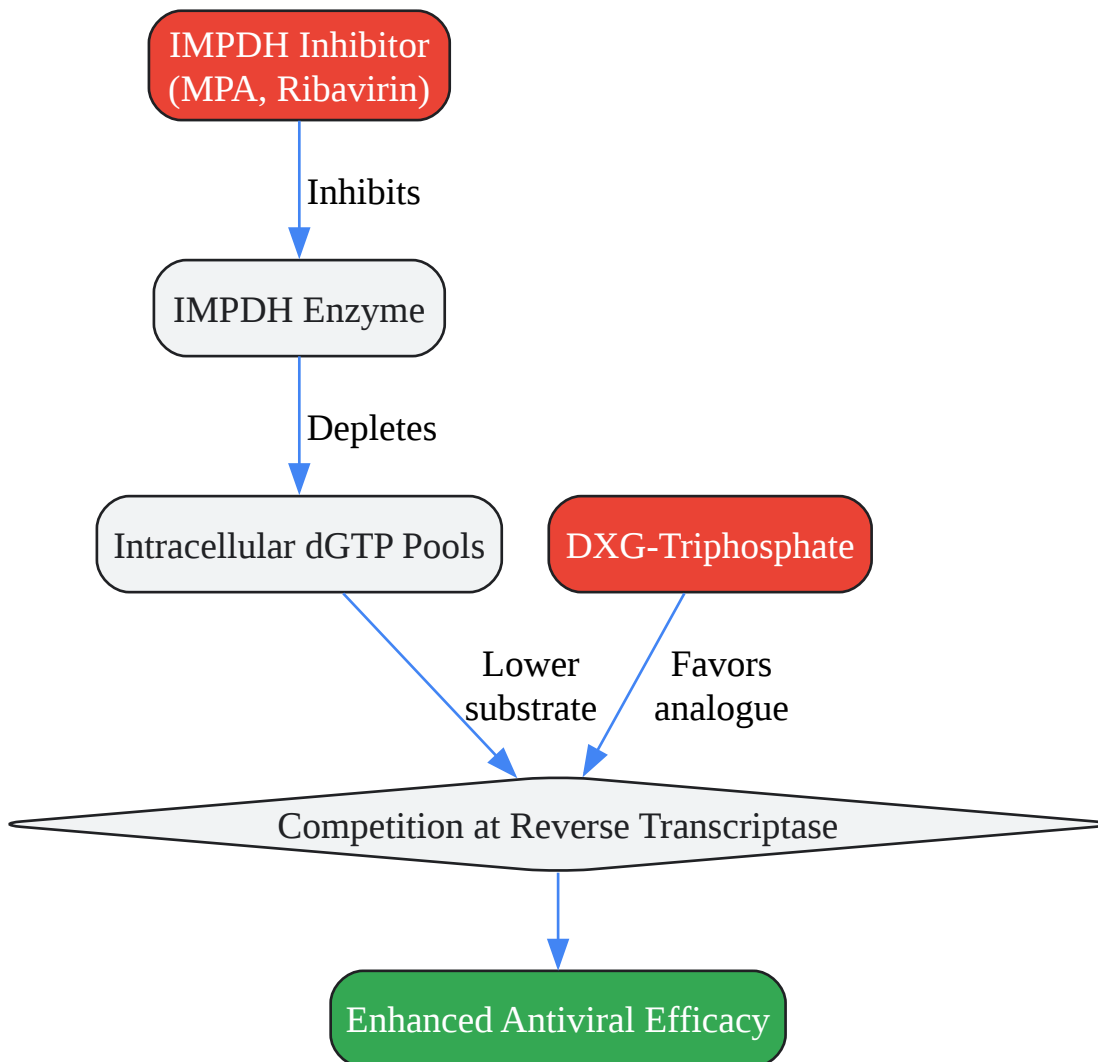
A key preclinical strategy involved combining **amdoxovir** with host-targeted agents to enhance potency and counter resistance.

Experimental Protocol: In Vitro Combination Studies

- **Objective:** Evaluate the effect of inosine monophosphate dehydrogenase (IMPDH) inhibitors on the anti-HIV activity of **amdoxovir**/DXG [3].
- **Compounds:** **Amdoxovir** (DAPD) or DXG combined with Mycophenolic Acid (MPA) or Ribavirin (RBV) [3].
- **Cell Models:** MT-2 cell line and phytohemagglutinin-activated peripheral blood mononuclear cells (PBMCs) from healthy donors [3].
- **Virus Strains:** Wild-type HIV-1 (LAI strain) and recombinant viruses with defined resistance mutations (K65R, L74V, Q151M) [3].

- **Antiviral Assay:** HIV-1 p24 antigen production measured by ELISA in PBMCs; cell viability measured by XTT-based method in MT-2 cells after 5 days of compound exposure [3].
- **Key Findings:** MPA and RBV decreased the EC_{50} (50% effective concentration) of DXG by at least 10-fold against wild-type virus and completely reversed resistance in strains with K65R or L74V mutations [3].

The rationale for this synergistic combination is that inhibiting IMPDH reduces intracellular dGTP levels. This shifts the competitive balance in favor of the analogue, DXG-TP, during reverse transcription.



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*Mechanism of synergy between **amdoxovir** and IMPDH inhibitors*

Advanced Preclinical Development

Research has explored phosphoramidate prodrug technology to improve the properties of nucleoside analogues related to **amdoxovir**.

- **Objective:** Enhance intracellular delivery of the monophosphate form of C-6 modified dioxolane-adenosine nucleosides, bypassing the rate-limiting initial phosphorylation step [5].
- **Methodology:** Synthesis of 5'-phosphoramidate prodrugs of dioxolane nucleosides and evaluation of their anti-HIV and anti-HBV activity in human PBM cells and hepatoma cell lines [5].
- **Key Outcome:** The phosphoramidate prodrugs demonstrated dramatically improved antiviral potency —**up to 3,600-fold greater against HIV-1** and up to 300-fold greater against HBV compared to the parent nucleosides, without a corresponding increase in cytotoxicity in most compounds [5]. This highlights the potential of prodrug strategies to enhance the performance of dioxolane nucleosides.

Preclinical data successfully supported the transition of **amdoxovir** into clinical trials. Phase I/II studies demonstrated that **amdoxovir** was well-tolerated and showed significant antiviral activity in both treatment-naive and some treatment-experienced HIV-1 infected patients [6] [2].

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